Isocoformycin

Description

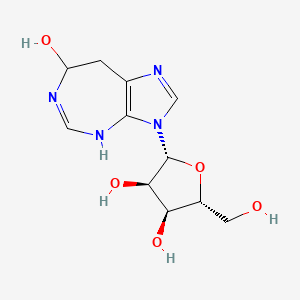

Structure

2D Structure

3D Structure

Properties

CAS No. |

67187-35-3 |

|---|---|

Molecular Formula |

C11H16N4O5 |

Molecular Weight |

284.27 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-(7-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-5-1-7(17)12-3-13-10(5)15/h3-4,6-9,11,16-19H,1-2H2,(H,12,13)/t6-,7?,8-,9-,11-/m1/s1 |

InChI Key |

KINKUHCNMYKMHT-VDZCSFMGSA-N |

SMILES |

C1C(N=CNC2=C1N=CN2C3C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

C1C(N=CNC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

C1C(N=CNC2=C1N=CN2C3C(C(C(O3)CO)O)O)O |

Synonyms |

isocoformycin |

Origin of Product |

United States |

Molecular Mechanisms of Enzymatic Inhibition by Isocoformycin

Adenosine (B11128) Deaminase (ADA) as a Primary Molecular Target

Adenosine deaminase is a key enzyme in purine (B94841) metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. uniprot.orgscielo.br This function is crucial for maintaining adenosine homeostasis and is vital for the proper development and function of the immune system, particularly lymphocytes. scielo.br ADA exists in different forms, including isoforms ADA1 and ADA2 in humans, which belong to the zinc-dependent hydrolase family. scielo.br Isocoformycin has been identified as a direct inhibitor of this enzyme, making ADA its primary molecular target. nih.gov

Kinetic Characterization of this compound's Interaction with ADA Isoforms

The kinetic characterization of an inhibitor's interaction with an enzyme is fundamental to understanding its mechanism of action. Studies on this compound reveal that it acts as a competitive inhibitor of adenosine deaminase with respect to the substrate, adenosine. nih.gov This mode of inhibition means that this compound binds to the active site of the enzyme, the same site where adenosine binds, thereby preventing the substrate from being converted to inosine.

In humans, ADA is represented by two main isoforms, ADA1 and ADA2. scielo.br While detailed comparative kinetic studies of this compound across these specific human isoforms are not extensively documented in the provided research, the general principle of competitive inhibition would apply to the catalytically active site of any susceptible isoform. Kinetic analyses involve determining parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) in the presence and absence of the inhibitor. For a competitive inhibitor like this compound, its presence increases the apparent Kₘ of the substrate without affecting the Vₘₐₓ.

Comparative Analysis of Inhibition Constants (Ki) Across Species (e.g., Mammalian vs. Protozoan ADA)

The inhibition constant (Kᵢ) is a quantitative measure of an inhibitor's potency; a lower Kᵢ value indicates a higher binding affinity of the inhibitor for the enzyme. numberanalytics.com this compound has been shown to inhibit ADA from various species, though its potency can differ.

For mammalian ADA, a study using rabbit blood demonstrated that this compound has a Kᵢ value of 4.5 x 10⁻⁸ M, or 45 nM. nih.gov In protozoans, such as the malaria parasite Plasmodium falciparum, ADA is also a target for inhibition, although specific Kᵢ values for this compound are not as readily available in the provided literature as those for its analogs. However, the ADA from protozoans like Plasmodium vivax is known to be inhibited by coformycin (B1669288), a related compound, highlighting the enzyme's importance as a drug target in these organisms. uniprot.orgscispace.com The variation in Kᵢ values across species is critical for the development of selective inhibitors that could target pathogens with minimal effect on the host's enzymes.

Table 1: Inhibition Constants (Ki) of this compound against Adenosine Deaminase

| Species/Source | Enzyme | Ki Value (M) | Ki Value (nM) | Reference |

|---|---|---|---|---|

| Rabbit (Mammalian) | Adenosine Deaminase | 4.5 x 10⁻⁸ | 45 | nih.gov |

Specificity and Selectivity of Enzyme Binding

The efficacy of an inhibitor is determined not just by its potency but also by its specificity and the nature of its binding to the target enzyme. This compound's interaction with ADA is characterized by a high degree of affinity, which can be understood through the principles of tight-binding inhibition and the conformational changes that occur upon binding.

Detailed Analysis of Tight-Binding Inhibition Mechanisms

Tight-binding inhibition occurs when an inhibitor binds to an enzyme with very high affinity, often with a Kᵢ value in the nanomolar or even picomolar range. numberanalytics.com This type of inhibition is characterized by the fact that the concentration of the inhibitor required for significant inhibition is close to the concentration of the enzyme itself. nih.gov As a result, the standard assumption in enzyme kinetics—that the free inhibitor concentration is equal to the total inhibitor concentration—no longer holds, as a significant fraction of the inhibitor is bound to the enzyme. enzyme-modifier.ch

Many tight-binding inhibitors exhibit a slow-onset of inhibition. This behavior is often described by a two-step mechanism:

A rapid, initial binding of the inhibitor (I) to the enzyme (E) to form an initial enzyme-inhibitor complex (EI).

A subsequent, slower isomerization of this complex into a more stable, "tighter" complex (EI*).

This process leads to a time-dependent increase in the level of inhibition as the EI complex slowly converts to the more tightly bound EI* state. While this compound itself is described as a competitive inhibitor, its close analog coformycin is a classic example of a tight-binding inhibitor, and such mechanisms are relevant to this class of compounds. nih.govdntb.gov.ua

Conformational Changes Induced in Target Enzymes Upon this compound Binding

The binding of a ligand, such as an inhibitor, to an enzyme's active site often induces a change in the enzyme's three-dimensional structure. This phenomenon, known as "induced fit," can be crucial for catalysis and inhibition. The second, slow step in the tight-binding inhibition mechanism (the isomerization to EI*) is often attributed to a conformational change in the enzyme that optimizes its interaction with the inhibitor. sigmaaldrich.com This structural rearrangement can "lock" the inhibitor into the active site, leading to the very high affinity and slow dissociation characteristic of tight-binding inhibitors. These changes can range from subtle rearrangements of amino acid side chains in the active site to larger-scale movements of entire protein domains.

Computational Modeling of Enzyme-Isocoformycin Complexes (e.g., docking, molecular dynamics)

Computational modeling has become an indispensable tool for understanding the molecular details of enzyme-inhibitor interactions. Techniques like molecular docking and molecular dynamics (MD) simulations can provide insights that are difficult to obtain through experimental methods alone.

Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to the enzyme's active site. For this compound, docking studies would model how the molecule fits within the ADA active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues that contribute to its binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the enzyme-inhibitor complex over time. These simulations can be used to study the stability of the docked pose and to observe the conformational changes that occur in the enzyme upon inhibitor binding. By simulating the dynamic behavior of the complex, researchers can gain a deeper understanding of the induced-fit mechanism and the factors that contribute to the tight binding of inhibitors like this compound and its analogs.

Interplay with Other Nucleoside-Metabolizing Enzymes

The inhibitory activity of this compound demonstrates a remarkable degree of selectivity, particularly when considering its stereoisomers and their effects on enzymes from different organisms. A significant finding is the differential inhibition of adenosine deaminase from humans versus the malaria parasite, Plasmodium falciparum.

Research has shown that the L-stereoisomer of this compound is an exceptionally potent inhibitor of P. falciparum adenosine deaminase (PfADA), exhibiting a Ki value in the picomolar range (7 pM). nih.gov This level of inhibition is substantially greater than its effect on mammalian ADA. nih.gov This 'non-physiological' L-nucleoside analogue is not utilized by mammalian ADA, highlighting a key difference in the active site or conformational dynamics of the enzymes between the two species. nih.gov This selectivity suggests that the structural and stereochemical features of this compound can be exploited to target parasitic enzymes specifically.

While the primary target of this compound is adenosine deaminase, the potential for interaction with other nucleoside-metabolizing enzymes, such as purine nucleoside phosphorylase (PNP), is a relevant consideration. However, available research primarily focuses on its potent effects on ADA. There is a lack of significant evidence to suggest that this compound is a potent inhibitor of other key enzymes in the purine salvage pathway in mammals, such as PNP, which catalyzes the phosphorolysis of inosine and guanosine. nih.govatlasgeneticsoncology.org The high specificity of this compound for adenosine deaminase, particularly the species-specific differences in stereoisomer inhibition, remains the most well-documented aspect of its enzymatic interplay.

Research Findings on this compound Inhibition

| Inhibitor | Target Enzyme | Organism/Tissue | Inhibition Constant (Ki) | Inhibition Type |

| This compound | Adenosine Deaminase | General | ~4.5 x 10⁻⁸ M nih.govnih.gov | Competitive nih.gov |

| L-Isocoformycin | Adenosine Deaminase | Plasmodium falciparum | 7 pM nih.gov | Not specified |

Biological Activities and Cellular Impact in Model Systems

Perturbation of Purine (B94841) Metabolism Pathways

Isocoformycin's primary mechanism of action is the disruption of purine metabolism through the potent inhibition of adenosine (B11128) deaminase (ADA). This enzyme is a critical component of the purine salvage pathway, responsible for the deamination of adenosine and deoxyadenosine (B7792050).

This compound's inhibition of ADA leads to a significant disruption in the normal flow of purine salvage. By blocking the conversion of adenosine to inosine (B1671953), this compound causes an accumulation of adenosine and its phosphorylated derivatives, such as adenosine triphosphate (ATP). This buildup alters the intracellular nucleotide pools and can have cytotoxic effects. In various in vitro models, the inhibition of ADA by this compound has been shown to potentiate the activity of other nucleoside analogs like formycin A and ara-A by preventing their degradation. nih.gov This blockage of deamination allows for higher intracellular concentrations of these analogs, enhancing their therapeutic or toxic effects. nih.gov

The purine salvage pathway is crucial for cells to recycle purine bases from the breakdown of nucleic acids. In some organisms, particularly protozoan parasites, this pathway is the sole source of purines, as they lack the de novo synthesis pathway. researchgate.netmdpi.com Therefore, the disruption of this pathway by this compound can have profound and often lethal consequences for these organisms.

The inhibition of ADA by this compound has several downstream metabolic consequences. The accumulation of adenosine and deoxyadenosine can lead to an increase in S-adenosylhomocysteine, a known inhibitor of methylation reactions, which are vital for numerous cellular processes. wikipedia.org

A significant consequence of ADA inhibition is the accumulation of deoxyadenosine triphosphate (dATP). mdpi.com High levels of dATP are known to inhibit ribonucleotide reductase, a critical enzyme for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. wikipedia.orgmdpi.com This inhibition of DNA synthesis can halt cell division, which is particularly detrimental to rapidly proliferating cells like lymphocytes and cancer cells. nih.govmdpi.com

In the context of the immune system, the accumulation of adenosine can have immunosuppressive effects. Extracellular adenosine, acting through its receptors, can inhibit the activation and proliferation of T-cells. mdpi.com This is a key aspect of the pathophysiology of severe combined immunodeficiency disease (SCID), a genetic disorder caused by ADA deficiency. wikipedia.org

Effects on Adenosine Salvage and Turnover

Selective Biological Effects in Protozoan Parasites

Protozoan parasites are often incapable of synthesizing purines de novo and are therefore entirely dependent on salvaging them from their host. researchgate.netmdpi.comoup.comoup.com This dependency makes the purine salvage pathway an attractive target for antiparasitic drug development.

A key feature of this compound is its selective and potent inhibition of parasitic ADA over the mammalian host enzyme. For instance, L-isocoformycin demonstrates a remarkably high affinity for Plasmodium falciparum ADA, with a Ki value of 7 pM, leading to approximately 90% inhibition. oup.comoup.comresearchgate.net In stark contrast, the mammalian ADA homolog does not bind effectively to the drug. oup.comoup.comresearchgate.net This significant difference in binding affinity provides a therapeutic window, allowing for the targeted disruption of the parasite's purine metabolism with minimal impact on the host.

This selectivity stems from molecular and functional divergences in the purine salvage pathways between protozoan parasites and their mammalian hosts. oup.comoup.com These differences in enzyme structure and substrate specificity are the basis for the development of parasite-specific inhibitors.

The efficacy of this compound against protozoan parasites is also influenced by the presence of parasite-specific nucleoside transporters. oup.comoup.com These transporters are responsible for the uptake of essential purines and pyrimidines from the host environment. researchgate.netoup.comoup.com All identified protozoan purine transporter genes to date belong to the Equilibrative Nucleoside Transporter (ENT) family. oup.com

The uptake of this compound and other nucleoside analogs is mediated by these transporters. oup.comoup.com In some cases, the selective uptake of a drug by a parasite-specific transporter can be the primary determinant of its selective action. oup.com For example, in Toxoplasma gondii, the equilibrative nucleoside transporters TgAT1, TgENT1, and TgENT3 have been shown to play distinct and crucial roles in the parasite's life cycle, including growth, replication, and differentiation. sciety.org The localization of these transporters can also vary, with some being found on the plasma membrane and others, like TgENT1, on the plant-like vacuole membrane. sciety.org This differential localization suggests specialized roles in nutrient acquisition and metabolism. sciety.org The reliance of parasites on these transporters for nutrient uptake also makes them vulnerable to drug resistance mechanisms, often involving the loss of a specific transport activity. oup.com

Differential Inhibition of Parasitic vs. Host Purine Salvage Systems

Modulation of Cellular Processes in In Vitro Research Models (e.g., cell growth, differentiation, biochemical pathways)

In various in vitro research models, this compound has been shown to modulate fundamental cellular processes. Its ability to inhibit ADA and consequently disrupt purine metabolism has significant impacts on cell growth and differentiation.

The inhibition of DNA synthesis through the accumulation of dATP directly affects cell proliferation. wikipedia.orgmdpi.com This is particularly evident in rapidly dividing cells, making this compound a tool for studying cell cycle control and proliferation in cancer cell lines and other research models. nih.govnih.gov

Metabolic pathways are intricately linked with cell proliferation and differentiation. nih.govplos.org By altering the metabolic landscape, particularly purine metabolism, this compound can influence cellular differentiation processes. For example, in porcine mesenchymal stem cells, changes in metabolic pathways, including those related to nucleotide synthesis, were observed during adipogenic and osteogenic differentiation. plos.org Similarly, studies on breast cancer cell lines have highlighted the role of specific metabolic pathways in determining their distinct characteristics and responses to treatment. mdpi.com

Furthermore, the modulation of extracellular adenosine levels by ADA inhibition can impact signaling pathways that control cell fate. nih.gov In B-lymphocytes, for instance, the regulation of purinergic signaling pathways is crucial for their activation and differentiation. frontiersin.org By increasing extracellular adenosine, this compound can influence these signaling cascades, providing a valuable tool for dissecting the complex interplay between metabolism and cellular signaling in various in vitro models.

Interactive Data Table: Inhibition of Adenosine Deaminase by this compound

| Organism/System | Enzyme | Inhibitor | Ki Value | Effect | Reference |

| Plasmodium falciparum | Adenosine Deaminase (ADA) | L-isocoformycin | 7 pM | ~90% inhibition | oup.comoup.comresearchgate.net |

| Mammalian | Adenosine Deaminase (ADA) | L-isocoformycin | No significant binding | - | oup.comoup.com |

| L1210 Leukemia Cells | Adenosine Deaminase (ADA) | This compound | - | Potentiated antitumor activity of formycin A and ara-A | nih.gov |

Synthetic Methodologies and Analog Development for Research Applications

Established Synthetic Routes for Isocoformycin

The total synthesis of this compound and its analogs has been an area of active research, leading to a variety of innovative chemical strategies.

The first total synthesis of this compound was a landmark achievement that confirmed its proposed structure. capes.gov.br Early strategies typically involved a convergent approach, where the two main components of the molecule—the diazepine-containing aglycone and a ribofuranosyl derivative—were synthesized separately and then coupled. A key challenge in these initial syntheses was the construction of the unstable aglycone, 3,6,7,8-tetrahydroimidazo[4,5-d] Current time information in Bangalore, IN.researchgate.netdiazepin-8-ol.

Later synthetic efforts focused heavily on improving the efficiency and, crucially, the stereoselectivity of the process. Stereoselectivity is the preferential formation of one stereoisomer over others, a critical aspect in synthesizing biologically active molecules like this compound where specific stereochemistry is required for potent enzyme inhibition. chemistrydocs.com

Advancements in this area have included the use of chiral starting materials, asymmetric catalysts, and substrate-controlled reactions to set the stereocenters of both the aglycone and the sugar component with high fidelity. egrassbcollege.ac.in For instance, modern methods employ highly stereoselective glycosylation reactions to ensure the correct β-configuration of the nucleoside linkage. Furthermore, strategies like intramolecular allylation and the use of chiral auxiliaries have been developed to construct key cyclic intermediates with precise stereochemical control. chemistrydocs.comorganic-chemistry.org These advanced methods provide more direct and higher-yielding pathways to enantiomerically pure this compound, facilitating further research into its biological functions and therapeutic potential. researchgate.net

Original Approaches to the Core Chemical Structure

Design and Synthesis of this compound Analogs

The synthesis of analogs, or structurally similar compounds, is a cornerstone of medicinal chemistry. For this compound, this has been instrumental in exploring the chemical space around the natural product to understand its interaction with adenosine (B11128) deaminase (ADA).

Systematic structural modifications of this compound have provided deep insights into the requirements for ADA inhibition. nih.gov Researchers have synthesized analogs by altering three main parts of the molecule:

The Aglycone Base: Modifications to the imidazo[4,5-d] Current time information in Bangalore, IN.researchgate.netdiazepine (B8756704) ring system have been explored. This includes changing ring size, substituting atoms within the ring, or adding functional groups. These changes help to map the interactions between the heterocyclic base and the amino acid residues in the active site of ADA.

The Sugar Moiety: The ribose sugar has been a key target for modification. Analogs have been created where the ribose is replaced with other sugars, carbocyclic rings (where a carbon atom replaces the ring oxygen), or acyclic chains. capes.gov.br For example, the synthesis of carbocyclic analogs of the related compound coformycin (B1669288) has been reported. capes.gov.br These modifications probe the importance of the sugar's conformation and hydroxyl groups for binding.

The C-5 Position: Selected homologs of pentostatin, a related ADA inhibitor, with modifications at the C-5 position have been synthesized and evaluated, demonstrating how changes to the aglycone's side chain can impact biological activity. capes.gov.br

These studies have shown that even small structural changes can significantly alter inhibitory potency, highlighting the precise complementarity between this compound and the ADA active site. nih.gov

A powerful strategy to probe the stereochemical requirements of a biological target is to synthesize the "unnatural" enantiomer of a chiral molecule. mdpi.com In the case of this compound, which naturally occurs as a D-nucleoside, the synthesis of its mirror image, L-isocoformycin, has been a significant endeavor. oup.com

The synthesis of L-nucleosides often requires starting from L-sugars or employing stereochemical inversion techniques at key steps. mdpi.com The evaluation of L-isocoformycin has revealed remarkable target-specific effects. For example, L-isocoformycin has been shown to be a potent inhibitor of ADA from the protozoan parasite Trypanosoma brucei brucei, the causative agent of African sleeping sickness, while showing negligible activity against the mammalian enzyme. oup.comoup.com This highlights a key difference in the topology of the active sites between the parasite and host enzymes, which can be exploited for the development of selective anti-protozoal drugs.

| Compound | Target Enzyme | Inhibitory Activity (Ki or IC50) | Key Finding |

| This compound | Mammalian ADA | Ki = 4.5 x 10⁻⁸ M nih.gov | Potent, competitive inhibitor of the native enzyme. nih.gov |

| L-Isocoformycin | T. brucei brucei ADA | Ki = 7 pM (~90% inhibition) oup.comoup.com | Extremely potent and selective for the parasitic enzyme. oup.comoup.com |

| L-Isocoformycin | Mammalian ADA | No significant binding oup.comoup.com | Demonstrates high selectivity over the host enzyme. oup.comoup.com |

Strategies for Structural Modifications to Probe Activity and Specificity

Development of Chemical Probes and Affinity Ligands Based on this compound (for target identification and validation research)

Beyond direct therapeutic applications, this compound serves as a scaffold for developing chemical probes and affinity ligands. These are indispensable tools for modern chemical biology, used to identify and validate drug targets, study enzyme mechanisms, and profile enzyme activity in complex biological systems. rsc.orgdiva-portal.orgthermofisher.com

An affinity ligand is created by chemically modifying the core this compound structure to include a reactive group or a reporter tag (like a fluorescent molecule or biotin). thermofisher.com The high affinity and specificity of the this compound core direct the probe to its target, ADA. Once bound, the probe can be used in several ways:

Target Identification: A probe with a photoreactive group can be used to permanently cross-link to the ADA enzyme upon UV irradiation. The enzyme can then be isolated and identified from a complex cell lysate.

Activity-Based Protein Profiling (ABPP): Fluorescently tagged probes can be used to quantify the activity of ADA in cells or tissues, allowing for comparisons between healthy and diseased states.

Affinity Chromatography: Immobilizing this compound or a high-affinity analog onto a solid support (like agarose (B213101) beads) creates a powerful tool for purifying ADA from biological samples. thermofisher.com This relies on the specific binding interaction to "capture" the enzyme while other proteins are washed away.

The development of these probes leverages the potent and specific binding of the this compound scaffold to create versatile reagents for fundamental research. mdpi.comnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Identification of Key Pharmacophoric Elements Critical for ADA Inhibition

The inhibitory power of coformycin (B1669288) and its analogues, including Isocoformycin, stems from their nature as transition-state analogues. They mimic the tetrahedral intermediate formed during the hydrolytic deamination of adenosine (B11128) by ADA.

Key pharmacophoric features essential for ADA inhibition include:

The Diazepine (B8756704) Ring System: The seven-membered diazepine ring is a core structural feature. It acts as a purine (B94841) ring analogue, providing the fundamental scaffold for interaction with the enzyme's active site. nih.govtandfonline.com

The Hydroxylated Carbon: A critical element is the hydroxyl group on the C8 of the aglycone base in coformycin, which corresponds to a similar hydroxylated carbon in this compound's structure. This feature creates a tetrahedral carbon that mimics the transition state of the substrate. mdpi.com

Stereochemistry: The stereochemistry at this hydroxylated carbon is a major determinant of inhibitory potency. For coformycin, the (8R)-diastereomer is profoundly more potent—by a factor of approximately 10⁷—than its (8S) counterpart, highlighting the precise geometric fit required for tight binding to the enzyme. mdpi.com

This compound is a less potent inhibitor of ADA compared to coformycin. nih.gov Studies have shown that while coformycin's binding is essentially irreversible, this compound acts as a competitive inhibitor, suggesting that its structural arrangement, though similar, achieves a less stable interaction with the active site. nih.gov

Application of Computational Chemistry in SAR/QSAR for this compound Derivatives

Computational methods are invaluable for dissecting the complex relationship between the structure of an inhibitor and its biological activity. For ADA inhibitors like this compound, QSAR and molecular modeling studies provide predictive insights for designing novel derivatives.

QSAR analyses on various series of ADA inhibitors have identified several physicochemical descriptors that correlate with binding affinity. tandfonline.comnih.gov These studies, while not always focused specifically on this compound, establish a general framework applicable to its derivatives. Key parameters found to influence the binding affinity (BA) of nucleoside inhibitors to ADA include:

Molecular Volume (Vol): The size and shape of the inhibitor must be complementary to the enzyme's active site. tandfonline.comtandfonline.com

Electric Charge Distribution: Specific atomic charges, such as the charge around the N1 atom of the purine-like ring, are critical for binding. tandfonline.comtandfonline.com

Computational techniques like pharmacophore modeling and molecular docking are used to visualize and analyze these interactions. frontiersin.orgmedsci.org For this compound derivatives, these methods can:

Generate 3D Pharmacophore Models: These models map the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for ADA inhibition.

Perform Molecular Docking: Docking simulations can predict the binding pose of this compound analogues within the ADA active site, helping to explain differences in potency and selectivity.

Guide Synthesis: The insights from these computational studies can guide the chemical synthesis of new derivatives with potentially enhanced activity or improved selectivity profiles. nih.govrsc.orgmdpi.com

Correlations Between Chemical Modifications and In Vitro/Preclinical In Vivo Biological Activity

Direct correlations between the chemical structure of this compound and its biological activity have been established through in vitro and in vivo studies. This compound's identity as a structural isomer of coformycin is the primary chemical modification, leading to a significant change in its inhibitory mechanism—from the nearly irreversible, tight-binding inhibition of coformycin to the competitive inhibition observed with this compound. nih.gov

The following table summarizes the in vitro and in vivo inhibitory activity of this compound against ADA.

| Parameter | Value | System | Source |

|---|---|---|---|

| Ki Value | 4.5 x 10-8 M | In Vitro (Rabbit Blood) | nih.govuni-freiburg.de |

| ED50 (Spleen) | 13 mg/kg | In Vivo (Mice) | nih.govuni-freiburg.de |

| ED50 (Kidney) | 20 mg/kg | In Vivo (Mice) | nih.govuni-freiburg.de |

| ED50 (Thymus) | 29 mg/kg | In Vivo (Mice) | nih.govuni-freiburg.de |

| ED50 (Liver) | 80 mg/kg | In Vivo (Mice) | nih.govuni-freiburg.de |

Mechanistically, the inhibition of ADA by this compound has been shown to potentiate the activity of other nucleoside analogues. When co-administered, this compound prevents the deamination of compounds like formycin A and 9-β-D-arabinofuranosyladenine (ara-A). nih.gov This blockage enhances their bioavailability and, consequently, their antitumor activity against L1210 leukemia in preclinical models. nih.gov

The inhibitory potency of related ADA inhibitors is highly sensitive to specific chemical features, providing further insight into the SAR of this class of compounds.

| Compound | Key Structural Feature/Modification | Impact on Activity/Selectivity | Source |

|---|---|---|---|

| Coformycin | (8R)-hydroxyl group | Potent, tight-binding ADA inhibitor (Ki ≈ 10⁻¹¹–10⁻¹³ M) | tandfonline.commdpi.com |

| This compound | Structural isomer of Coformycin | Weaker, competitive ADA inhibitor (Ki = 4.5 x 10⁻⁸ M) | nih.gov |

| L-Isocoformycin | Enantiomer of natural this compound | Selective for P. falciparum ADA (Ki = 7 pM); does not inhibit mammalian ADA | tandfonline.com |

| N3-substituted Coformycin Aglycons | Carboxyarylalkyl group at N3 | >1000-fold selectivity for AMPDA over ADA | acs.org |

Advanced Preclinical Research Methodologies Utilizing Isocoformycin

High-Throughput Screening and Lead Optimization Methodologies (utilizing Isocoformycin as a reference or tool compound)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against a specific biological target to identify "hits." nih.gov In the context of discovering novel adenosine (B11128) deaminase (ADA) inhibitors, this compound plays a pivotal role as a reference or tool compound. As a known and potent competitive inhibitor of ADA, it is used to validate and standardize HTS assays. nih.govnih.gov

During an HTS campaign targeting ADA, this compound is employed as a positive control. Its consistent and predictable inhibitory activity ensures the assay is performing correctly and can reliably identify other potential inhibitors. The process typically involves:

Assay Validation: Before screening a large library, the assay's performance is validated using this compound. This helps in setting appropriate parameters and confirming that the detection method can accurately measure ADA inhibition. nih.gov

Reference Standard: Throughout the screening process, this compound serves as a benchmark against which the potency of newly identified "hit" compounds is compared.

Lead Optimization: Once hits are identified, they enter the lead optimization phase, where their chemical structures are modified to improve properties like potency, selectivity, and pharmacokinetic profiles. This compound can be used in comparative assays to rank the potency of these optimized analogues and to ensure that they retain the desired mechanism of action.

The use of a well-characterized tool compound like this compound is essential for the quality and reproducibility of HTS data, facilitating the identification of promising new drug candidates targeting ADA. mdpi.com

In Vitro Enzymatic Assays for Compound Characterization

In vitro enzymatic assays are fundamental for characterizing the interaction between an enzyme and a potential inhibitor. nih.gov this compound is frequently used in these assays to study the kinetics and inhibition mechanisms of newly discovered compounds targeting adenosine deaminase (ADA).

Spectrophotometric and Chromatographic Methods for Enzyme Activity Measurement

The activity of ADA is commonly measured by monitoring the conversion of its substrate, adenosine, into inosine (B1671953). This can be achieved through several methods:

Spectrophotometric Methods: A direct method involves monitoring the decrease in absorbance at 265 nm as adenosine is consumed. worthington-biochem.com Alternatively, coupled colorimetric assays can be used where the product, inosine, is acted upon by a series of other enzymes (a convertor and developer) to produce a final product, such as uric acid, which can be quantified by measuring absorbance at a different wavelength (e.g., 293 nm). abcam.comsigmaaldrich.comsigmaaldrich.com These assays are well-suited for high-throughput applications in multi-well plates. abcam.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for measuring enzyme activity. kekkaku.gr.jp It allows for the separation and simultaneous quantification of the substrate (adenosine) and the products (inosine and hypoxanthine). oncodailyjournal.comjneurosci.org This method is particularly advantageous as it can distinguish the enzymatic reaction from potential side reactions or interfering compounds in the sample, which can be a limitation of spectrophotometric methods. nih.gov

Table 1: Comparison of Methods for ADA Activity Measurement

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Direct Spectrophotometry | Measures decrease in absorbance at 265 nm as adenosine is converted to inosine. worthington-biochem.com | Simple, continuous, real-time measurement. | Potential for interference from other compounds that absorb at 265 nm. nih.gov |

| Coupled Colorimetric Assay | Multi-step reaction detects the product inosine, leading to a colored output. abcam.com | High-throughput compatible, uses common lab equipment. | Indirect measurement, coupling enzymes can be inhibited by test compounds. |

| HPLC | Separates and quantifies substrate and products based on their physicochemical properties. kekkaku.gr.jp | High specificity and sensitivity, can measure multiple components simultaneously. nih.gov | Lower throughput, requires specialized equipment and longer run times. |

Determination of Inhibition Modes (e.g., competitive, non-competitive, uncompetitive)

Understanding how a compound inhibits an enzyme is crucial for drug development. This compound is a known competitive inhibitor of adenosine deaminase (ADA), meaning it binds to the active site of the enzyme and directly competes with the substrate, adenosine. nih.gov This interaction increases the apparent Michaelis constant (Km) of the substrate without affecting the maximum reaction velocity (Vmax). sci-hub.se

The mode of inhibition for a new compound is determined by measuring enzyme kinetics at various substrate and inhibitor concentrations. The data are then plotted using graphical representations like the Lineweaver-Burk plot to visualize the inhibitor's effect on Km and Vmax.

Competitive Inhibition: Lineweaver-Burk plots show lines that intersect on the y-axis (Vmax is unchanged), but have different x-intercepts (Km increases). sci-hub.sekhanacademy.org

Non-competitive Inhibition: Inhibitor binds to a site other than the active site, affecting both free enzyme and the enzyme-substrate complex. This reduces the Vmax but does not change the Km. khanacademy.orglibretexts.org

Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km. khanacademy.orgslideshare.net

This compound's inhibition of mammalian ADA has been characterized with a Ki value (inhibition constant) of approximately 4.5 x 10⁻⁸ M, signifying its high potency. nih.gov

Table 2: Characteristics of Reversible Enzyme Inhibition Modes

| Inhibition Mode | Binding Site | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |

|---|---|---|---|---|

| Competitive | Active site (competes with substrate). libretexts.org | Unchanged. sci-hub.se | Increased. sci-hub.se | Lines intersect at the y-axis. |

| Non-competitive | Allosteric site; binds to both E and ES. libretexts.org | Decreased. ucl.ac.uk | Unchanged. libretexts.org | Lines intersect on the x-axis. |

| Uncompetitive | Binds only to the enzyme-substrate (ES) complex. sci-hub.se | Decreased. khanacademy.org | Decreased. khanacademy.org | Parallel lines. |

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays provide a more physiologically relevant context than in vitro enzymatic assays by assessing a compound's activity within a living cell. This compound is used in these assays to probe the function of adenosine deaminase (ADA) and its associated pathways in both mammalian and parasitic cells.

Application in Mammalian Cell Lines for Comparative Studies

In mammalian cells, ADA plays a key role in purine (B94841) metabolism and immune function. This compound can be used in various cell lines to study the consequences of ADA inhibition. For example, researchers might compare the effects of this compound on different cancer cell lines. aacrjournals.orgnih.gov Studies have shown that inhibiting ADA can suppress the growth of certain cancer cells, such as murine breast cancer and human malignant pleural mesothelioma. nih.govkarger.com

Comparative studies using this compound in different cell lines (e.g., a highly invasive cancer cell line versus a less invasive one, or a cancer cell versus a normal cell) can help elucidate the specific role of ADA in cancer progression, proliferation, and invasion. nih.govtandfonline.com The effects of ADA inhibition can be measured by assessing cell viability, apoptosis, DNA synthesis, and changes in cell morphology. aacrjournals.org

Utilization in Parasitic Culture Models (e.g., Plasmodium falciparum, Trypanosoma)

Protozoan parasites like Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis) are purine auxotrophs, meaning they cannot synthesize purines de novo and must salvage them from their host. plos.orgresearchgate.net This makes the purine salvage pathway, including the enzyme adenosine deaminase (ADA), an attractive target for antiparasitic drugs. mdpi.comresearchgate.net

This compound has been shown to be an exceptionally potent and selective inhibitor of P. falciparum ADA, with a reported Ki value of 7 pM, making it significantly more active against the parasite enzyme than the mammalian counterpart. nih.govresearchgate.netresearchgate.net This selectivity makes this compound an excellent tool for:

Target Validation: Demonstrating that inhibition of parasite ADA leads to parasite death validates it as a drug target.

Pathway Analysis: By specifically blocking ADA, researchers can study the downstream metabolic consequences and identify other vulnerabilities in the parasite's purine salvage pathway.

Screening Assays: It can be used as a reference compound in screens for new antimalarial or antitrypanosomal drugs that target ADA or related enzymes. researchgate.netnih.govuea.ac.uknih.govasm.org

In culture models of P. falciparum or T. brucei, the addition of this compound can be used to assess its impact on parasite growth and viability, often measured by monitoring parasite density over time. researchgate.nettandfonline.com

Table 3: this compound as a Tool in Parasitology Research

| Parasite | Key Pathway | Role of this compound | Research Findings |

|---|---|---|---|

| Plasmodium falciparum | Purine Salvage | Potent and selective inhibitor of parasite Adenosine Deaminase (ADA). nih.govnih.gov | The L-stereoisomer of this compound has a Ki of 7 pM for P. falciparum ADA and is not utilized by mammalian ADA, highlighting its potential for selective chemotherapy. nih.govresearchgate.net |

| Trypanosoma brucei | Purine Salvage | Tool to study the purine salvage pathway, which is essential for parasite survival. plos.org | Inhibition of enzymes in the purine salvage pathway is a validated approach for developing novel anti-trypanosomal drugs. plos.orgnih.gov |

In Vivo Preclinical Animal Models for Mechanistic Elucidation

Advanced preclinical research often employs in vivo animal models to understand the complex biological interactions of chemical compounds within a living system. These models are indispensable for elucidating the mechanisms of action, physiological responses, and the cascade of molecular events that follow the administration of a compound like this compound.

Investigation of Biochemical and Molecular Changes in Organisms

This compound is a potent inhibitor of the enzyme adenosine deaminase (ADA), which plays a crucial role in purine metabolism by catalyzing the conversion of adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. patsnap.comencyclopedia.pub In vivo studies using animal models, such as mice, have been instrumental in characterizing the biochemical consequences of this compound-induced ADA inhibition in various tissues.

When this compound is administered, its primary molecular action is to block ADA, leading to an accumulation of its substrates, particularly adenosine and 2'-deoxyadenosine (B1664071). patsnap.com This disruption has significant downstream effects, as elevated levels of 2'-deoxyadenosine can be converted into 2'-deoxy-adenosine-5'-triphosphate (dATP), an inhibitor of the enzyme ribonucleotide reductase, which is essential for DNA synthesis. encyclopedia.pubmdpi.com This mechanism underlies many of the compound's biological effects observed in preclinical models.

A key study investigated the in vivo inhibitory effects of this compound on ADA activity in different organs of mice following intraperitoneal injection. nih.gov The research demonstrated a differential inhibition across various tissues, highlighting the compound's systemic distribution and biochemical impact. The study determined the 50% inhibition doses (ED50) for ADA in several organs, providing quantitative insight into its in vivo potency. nih.gov

| Organ | ED50 (mg/kg) | Observed Effect |

|---|---|---|

| Spleen | 13 | Competitive inhibition of ADA activity, leading to a measurable decrease in the enzyme's function within the organ tissue homogenates. nih.gov |

| Kidney | 20 | |

| Thymus | 29 | |

| Liver | 80 |

These findings from in vivo animal models are critical for understanding the specific biochemical changes induced by this compound. They allow researchers to connect the molecular action of ADA inhibition to tissue-specific physiological responses and to explore the broader consequences of purine metabolism disruption in a complex organism. nih.gov

Studies on Host-Parasite Interactions at a Molecular Level

Many pathogenic protozoa are purine auxotrophs, meaning they cannot synthesize purines de novo and must rely on salvage pathways to acquire them from their host. oup.comoup.com This dependency makes the enzymes of the purine salvage pathway, including adenosine deaminase (ADA), potential targets for therapeutic intervention and tools for studying the host-parasite relationship at a molecular level. frontiersin.orgwalshmedicalmedia.com

In vivo models of parasitic diseases are used to explore these interactions. Research has identified ADA activity in protozoan parasites such as Trypanosoma evansi, suggesting the enzyme is vital for the parasite's metabolic functions. nih.gov By using a potent inhibitor like this compound, researchers can probe the importance of this enzyme for the parasite's survival and proliferation within the host.

The molecular interplay is often complex. In diseases like leishmaniasis, parasites can manipulate the host's immune response to ensure their survival. walshmedicalmedia.comfrontiersin.org An important escape mechanism may involve the parasite's ability to generate adenosine, which can suppress the host's T-cell activation and create a more favorable environment for the parasite. frontiersin.org The use of an ADA inhibitor like this compound in an animal model of leishmaniasis can elucidate this mechanism. By blocking host and/or parasite ADA, the resulting accumulation of adenosine can be studied for its effect on the host's immune cells, revealing how the parasite exploits the host's purine metabolism to evade immune clearance. plos.org

Therefore, this compound serves as a critical research tool in animal models to:

Determine the reliance of a parasite on specific purine salvage enzymes.

Investigate how parasites manipulate host purine metabolism to evade the immune system. frontiersin.org

Uncover the molecular details of how inhibiting a key metabolic enzyme affects the dynamics of infection and the host's ability to control the pathogen.

Integration of Omics Technologies (e.g., metabolomics, proteomics) in this compound Research

To gain a comprehensive, system-wide understanding of the effects of this compound, researchers can integrate advanced preclinical methodologies with "omics" technologies. nih.gov Proteomics (the large-scale study of proteins) and metabolomics (the large-scale study of metabolites) provide a snapshot of the molecular state of a biological system, making them ideal for characterizing the global biochemical changes induced by a highly specific enzyme inhibitor like this compound. revespcardiol.org

Given that this compound's primary mechanism is the potent inhibition of adenosine deaminase, its application in an animal model presents a precise method for perturbing the purine metabolic pathway. nih.gov Omics technologies can then be used to map the downstream consequences of this specific action with high resolution.

Metabolomics: The application of metabolomics, often using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can provide a quantitative profile of all low-molecular-weight compounds in a biological sample. nih.govpeerj.com In this compound research, metabolomic analysis of plasma or tissue from a treated animal model would be expected to reveal:

A significant increase in the concentrations of adenosine and 2'-deoxyadenosine.

A corresponding decrease in the concentrations of their deaminated products, inosine and 2'-deoxyinosine.

Alterations in other related metabolic pathways, such as the purine nucleotide cycle and pathways involving S-adenosylhomocysteine, as the system responds to the initial metabolic block. nih.govfrontiersin.org

Proteomics: Proteomics can identify and quantify the abundance of thousands of proteins simultaneously. revespcardiol.org Following treatment with this compound, proteomic studies could be employed to understand how cells and tissues adapt to the induced metabolic stress. This could involve identifying changes in the expression of:

Enzymes involved in purine and pyrimidine (B1678525) metabolism as the cell attempts to restore homeostasis. mdpi.com

Proteins related to cellular stress, apoptosis, and immune signaling, particularly in response to the accumulation of potentially cytotoxic metabolites like dATP. encyclopedia.pub

Receptor proteins and signaling molecules that are affected by the increased extracellular adenosine concentration. mdpi.com

By integrating these omics technologies, researchers can move beyond single-endpoint measurements and construct a detailed, systems-level view of the molecular impact of this compound, linking the targeted enzyme inhibition to a global network of metabolic and cellular responses. nih.gov

Future Directions and Unaddressed Research Frontiers

Exploration of Additional Potential Molecular Targets Beyond ADA

While isocoformycin is well-characterized as a potent competitive inhibitor of adenosine (B11128) deaminase (ADA), the full spectrum of its molecular interactions remains an area ripe for investigation. nih.govresearchgate.net Its primary therapeutic and biological effects are attributed to the inhibition of ADA, which leads to an accumulation of adenosine and deoxyadenosine (B7792050). However, a comprehensive understanding of its selectivity profile is crucial. Future research should focus on systematic screening of this compound against a broad panel of deaminases and other related enzymes, such as nucleoside phosphorylases and kinases, to uncover any potential off-target activities.

The high degree of homology within enzyme families, such as protein kinases, often leads to challenges in achieving inhibitor selectivity. nih.gov Strategies to profile inhibitor selectivity are therefore essential in drug development. nih.gov Although this compound shows remarkable selectivity for parasite ADA over the mammalian enzyme, a complete profile against other human enzymes is not fully elucidated. oup.comoup.comresearchgate.net Identifying any secondary targets would be critical for a complete understanding of its biological effects and for anticipating potential polypharmacological actions.

Development of Novel Synthetic Routes for Enhanced Structural Diversity

The existing synthetic routes to this compound could be expanded using modern synthetic methodologies to generate a wider array of structural analogs. The generation of such a library is crucial for detailed structure-activity relationship (SAR) studies. csic.es Chemoenzymatic synthesis, which combines the flexibility of organic chemistry with the high selectivity of biocatalysts, offers a powerful approach. nih.govunacademy.com This methodology could be applied to create stereochemically complex precursors or to introduce modifications at specific positions of the this compound scaffold that are challenging to achieve through purely chemical means. nih.govchemrxiv.orgrsc.org

Furthermore, divergent synthetic strategies could be employed, where a common intermediate is converted into a variety of analogs. csic.es By modifying the aglycone base or the sugar-like moiety, it would be possible to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. Creating structural diversity is key to potentially separating the potent inhibition of parasite ADA from any residual effects on the human enzyme or identifying analogs with novel target profiles. mdpi.com

High-Resolution Structural Biology of this compound-Enzyme Complexes (e.g., X-ray crystallography, Cryo-EM)

A significant frontier in this compound research is the determination of its high-resolution three-dimensional structure when bound to its primary target, adenosine deaminase. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable for this purpose. wikipedia.organton-paar.com These methods provide atomic-level details of the protein-ligand interactions, revealing the precise binding mode, the key amino acid residues involved, and any conformational changes in the enzyme upon binding. nih.govnih.gov

While the structure of ADA from Plasmodium vivax has been solved in complex with a related compound, MT-coformycin, a similar high-resolution structure for an this compound complex is needed. rcsb.org Such a structure would elucidate the basis for its potent and competitive inhibition. nih.gov Cryo-EM would be particularly valuable for studying dynamic complexes or those that are resistant to crystallization. diamond.ac.ukbiorxiv.orgcreative-biostructure.com The data obtained from these structural studies would be invaluable for the rational design of second-generation inhibitors with improved properties.

Table 1: Example of Structural Data from a Related ADA-Inhibitor Complex This table shows the type of crystallographic data that could be obtained for an this compound-enzyme complex, based on the deposited structure of Plasmodium vivax ADA with MT-coformycin.

| Parameter | Value | Reference |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.11 Å | rcsb.org |

| R-Value Work | 0.202 | rcsb.org |

| R-Value Free | 0.254 | rcsb.org |

| PDB ID | 3EWC | rcsb.org |

Advanced Biophysical Characterization of this compound-Protein Interactions

While the inhibitory constant (Ki) of this compound against ADA has been determined, a deeper biophysical characterization of the binding event is warranted. nih.govresearchgate.net Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide a complete thermodynamic and kinetic profile of the interaction. nih.govnih.govnih.gov

ITC directly measures the heat released or absorbed during binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. tainstruments.com This thermodynamic signature provides insight into the forces driving the interaction. vetmeduni.ac.at SPR, on the other hand, can measure real-time association (kon) and dissociation (koff) rate constants, which are crucial for understanding the duration of the inhibitory effect. unl.ptfrontiersin.org A comprehensive biophysical analysis would provide a more complete picture of how this compound interacts with ADA from different species, explaining the dramatic difference in potency. optimumscience.org

Table 2: Reported Inhibition Constants (Ki) for this compound against Adenosine Deaminase (ADA)

| Enzyme Source | Ki Value | Inhibition Type | Reference |

| Not Specified | 4.5 x 10⁻⁸ M | Competitive | nih.govresearchgate.net |

| Parasite | 7 pM | Not Specified | researchgate.net |

Application of this compound as a Biochemical Probe for Metabolic Studies

This compound's potent and specific inhibition of ADA makes it a valuable tool for studying purine (B94841) metabolism. nih.gov By blocking a key enzyme in this pathway, this compound can be used as a biochemical probe to investigate the metabolic fate of adenosine and related nucleosides. nih.govuniversiteitleiden.nl

A key application has been demonstrated in studies involving other nucleoside analogs, such as formycin A and 9-β-D-arabinofuranosyladenine (ara-A). nih.govresearchgate.net Research has shown that in the absence of an ADA inhibitor, these compounds are rapidly deaminated and cleared from tissues. However, when co-administered with this compound, their deamination is blocked, leading to significantly higher and more sustained concentrations in the blood and tissues. nih.govresearchgate.net This use of this compound was instrumental in demonstrating that deamination by ADA is a critical pathway for the in vivo metabolism of these other agents. Future studies could involve using isotopically labeled versions of this compound in advanced techniques like hyperpolarized NMR to trace metabolic fluxes in real-time. mdpi.com

Q & A

Q. How can researchers ensure ethical compliance when using this compound in animal models?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Include:

- Sample size justification (power analysis).

- Humane endpoints (e.g., tumor volume limits).

- Conflict of interest disclosures.

Reference institutional IACUC protocols in Supplementary Materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.